cis-4-Br-2,5-F2-PCPA

Epigenetics Histone Demethylase LSD1/KDM1A

Standard phenylcyclopropylamine derivatives lack potency or exhibit off-target MAO activity. cis-4-Br-2,5-F2-PCPA (S1024) is a validated, covalent LSD1 inhibitor. - Biochemical data: IC50 = 12 µM (CCRF-CEM), 16 µM (Jurkat); 89-fold selectivity vs LSD2 - Structural validation: Co-crystal structures with LSD1 (PDB 7W3L) and LSD2 (PDB 7XE3) - Supply form: Free amine or HCl salt, ≥98% purity, for washout and pulse-chase assays

Molecular Formula C9H8BrF2N
Molecular Weight 248.07 g/mol
Cat. No. B15583781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Br-2,5-F2-PCPA
Molecular FormulaC9H8BrF2N
Molecular Weight248.07 g/mol
Structural Identifiers
InChIInChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9-/m1/s1
InChIKeySGUWSJVKVPNXAI-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Br-2,5-F2-PCPA (S1024) – LSD1 Inhibitor Overview


cis-4-Br-2,5-F2-PCPA (S1024; CAS 2821068-03-3) is a cis-configured, polyhalogenated phenylcyclopropylamine (PCPA) derivative that acts as a covalent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. This compound is characterized by a 4-bromo-2,5-difluorophenyl substitution pattern on the cyclopropylamine scaffold, which confers a Ki of 94 nM against LSD1 and approximately 89-fold selectivity over the paralog LSD2 (Ki = 8.4 μM) [1]. As a research tool, cis-4-Br-2,5-F2-PCPA enables targeted interrogation of LSD1-dependent epigenetic regulation and has demonstrated anti-proliferative activity in T-cell acute lymphoblastic leukemia (T-ALL) cell models [1].

Structural validation Co-crystal structures with LSD1 and LSD2 available
Stereochemical control Defined cis configuration for target engagement studies
Mechanism Mechanism-based covalent FAD adduction confirmed

cis-4-Br-2,5-F2-PCPA Substitution Risks


Phenylcyclopropylamine-based LSD1 inhibitors exhibit steep structure-activity relationships wherein subtle changes in halogenation pattern, stereochemistry, and substitution position profoundly alter potency, paralog selectivity, and cellular efficacy. Unsubstituted trans-PCPA (tranylcypromine) is a weak, non-selective LSD1 inhibitor (Ki ~2.9–5.9 μM) [1]. Introduction of a single 4-bromo group improves potency several-fold, but further systematic substitution is required to achieve sub-100 nM potency and >10-fold selectivity over LSD2. Moreover, cis versus trans stereoisomerism critically impacts LSD2 selectivity and cellular target engagement—cis derivatives generally exhibit superior LSD2 inhibition, which correlates with increased histone H3K4 dimethylation in cells [1]. Therefore, substituting cis-4-Br-2,5-F2-PCPA with a generic PCPA analog lacking its precise 4-bromo-2,5-difluoro-cis configuration will compromise both LSD1 inhibitory potency and the ability to modulate LSD1/LSD2-dependent histone methylation in relevant cellular contexts.

Stereochemistry
cis configuration defined
trans diastereomer (S1025) may shift target engagement profile
Ring substitution
4-Br-2,5-F2 pattern
non-brominated cis analog may substantially reduce LSD1 binding
Paralog selectivity
Moderate LSD2 engagement
LSD1/2-IN-4 selectivity window differs; LSD2 context may not transfer

cis-4-Br-2,5-F2-PCPA – Comparative Evidence


LSD1 Inhibition Potency vs. trans-PCPA

cis-4-Br-2,5-F2-PCPA (7c) inhibits LSD1 with a Ki of 0.094 ± 0.0057 μM, representing a 63-fold improvement in potency relative to the parent 4-Br-PCPA (1c; Ki = 5.9 ± 0.65 μM) [1]. Against LSD2, 7c exhibits a Ki of 8.4 ± 0.43 μM, yielding an LSD1/LSD2 selectivity ratio of 89 [1]. In contrast, the parent 1c shows only 14-fold selectivity (LSD2 Ki = 80 ± 5.6 μM) [1]. Among the 65 derivatives tested, 7c ranks among the most potent LSD1 inhibitors (Ki < 0.1 μM) while maintaining single-digit micromolar LSD2 inhibition, a profile that distinguishes it from more LSD2-sparing analogs like 8c (Ki LSD1 = 0.011 μM; LSD2 = 7.0 μM) [1].

LSD1 Inhibition Ki
Head-to-head
Ki = 94 nM
Supports LSD1 target engagement context
~2,574-fold vs trans-PCPA; recombinant enzyme assay
Epigenetics Histone Demethylase LSD1/KDM1A Selectivity Profiling

LSD1/LSD2 Selectivity Comparison

In cellular proliferation assays, cis-4-Br-2,5-F2-PCPA (7c) inhibits CCRF-CEM T-ALL cells with an IC50 of 12 ± 0.1 μM and Jurkat T-ALL cells with an IC50 of 16 ± 1.3 μM after 72-hour treatment [1]. Importantly, 7c does not inhibit the human normal fibroblast cell line WI-38 (IC50 > 50 μM), demonstrating a clear differential anti-proliferative window between malignant and non-malignant cells [1]. By comparison, the related derivative 6c (cis-2,3-F2-4-Br-PCPA) exhibits IC50 values of 14 ± 0.3 μM (CCRF-CEM) and 18 ± 2.9 μM (Jurkat), while 8c (cis-3-F-4-Br-5-F-PCPA) shows IC50 values of 25 μM in both lines [1].

LSD1/LSD2 Selectivity
Cross-study comparable
89-fold (LSD1-selective)
Moderate LSD2 engagement context; in-cell review needed
LSD1/2-IN-4: ~1,182-fold; paralog selectivity to verify
Cancer Biology Leukemia Cell Proliferation Therapeutic Window

Cellular Anti-Proliferative Activity vs. LSD1-IN-22

Treatment of CCRF-CEM cells with 20 μM cis-4-Br-2,5-F2-PCPA (7c) for 24 h significantly increased the level of dimethylated histone H3 at lysine 4 (H3K4me2) by 2.9-fold (p < 0.01) relative to untreated controls [1]. In stark contrast, the trans isomer 7t (S1025) at the same concentration had no effect on H3K4me2 levels [1]. This differential cellular target engagement is attributed to the fact that 7c inhibits both LSD1 and LSD2 (Ki 8.4 μM), whereas 7t is a poor LSD2 inhibitor (Ki = 180 μM), suggesting that dual LSD1/LSD2 inhibition is necessary for robust H3K4me2 elevation in this cellular context [1].

Cell-Model IC50
Reported
CCRF-CEM IC50 = 12 µM
Reported cell-model endpoint context
Jurkat IC50 = 16 µM; MTT assay, 72h; T-ALL models
Epigenetics Histone Methylation Target Engagement Biomarker

Covalent Flavin Adduction Confirmed by Co-Crystal Structures

In an in vitro hERG channel inhibition assay, cis-4-Br-2,5-F2-PCPA (7c) exhibits an IC50 of 7.3 ± 1.8 μM [1]. Its trans counterpart 7t shows a comparable value of 7.7 ± 1.3 μM [1]. In comparison, the related derivative 6c (cis-2,3-F2-4-Br-PCPA) displays a substantially higher hERG IC50 of 35 ± 4.7 μM, indicating reduced hERG liability [1]. Notably, 7c's anti-proliferative IC50 in T-ALL cells (12–16 μM) overlaps with its hERG IC50, suggesting a narrow margin between efficacy and potential cardiac ion channel effects in vitro [1].

Co-Crystal Validation
Peer-reviewed
PDB 7W3L / 7XE3
Atomic-level covalent binding mode validated
LSD1 2.51 Å; LSD2 2.82 Å; FAD adduct confirmed
Cardiac Safety hERG Toxicology Drug Discovery

Computational Binding Energy Improvement Over Parent 4-Br-PCPA

Fragment molecular orbital (FMO) calculations reveal that the sum of interaction energies between LSD1 and the 7c–FAD covalent adduct is −29.2 kcal/mol, compared to −24.9 kcal/mol for the parent 1c (cis-4-Br-PCPA)–FAD adduct [1]. This 4.3 kcal/mol improvement is attributed to stabilized interactions with residues Ala809, Val333, and particularly Thr810 in the LSD1 active site [1]. The enhanced binding energetics correlate with the 63-fold improvement in Ki and provide a structural rationale for the potency gains conferred by the 2,5-difluoro substitution pattern [1].

Computational Chemistry Fragment Molecular Orbital Binding Energetics Structure-Based Design

cis-4-Br-2,5-F2-PCPA – Application Scenarios


Structure-Guided LSD1 Inhibitor Design

cis-4-Br-2,5-F2-PCPA is uniquely suited for dissecting the cooperative roles of LSD1 and LSD2 in T-ALL because it inhibits both paralogs with single-digit micromolar Ki values (LSD1 Ki = 0.094 μM; LSD2 Ki = 8.4 μM) [1]. Its ability to increase H3K4me2 by 2.9-fold in CCRF-CEM cells—a phenotype not observed with the LSD2-sparing trans isomer 7t—makes it the stereoisomer of choice for experiments requiring dual LSD1/LSD2 engagement to achieve robust histone methylation changes [1].

T-ALL Proliferation Assays

The compound's well-characterized cellular potency (IC50 = 12–16 μM in T-ALL lines) and defined epigenetic readout (2.9-fold H3K4me2 increase at 20 μM) provide a robust platform for developing and validating LSD1 inhibition assays [1]. Its lack of activity against normal WI-38 fibroblasts (IC50 > 50 μM) allows for the inclusion of normal cell controls to establish assay specificity and therapeutic index calculations [1].

LSD2 Biology Studies

With publicly available crystal structures of LSD1 (PDB: 7W3L) and LSD2 (PDB: 7XE3) in complex with cis-4-Br-2,5-F2-PCPA, this compound serves as a structurally validated chemical probe for structure-based design campaigns [1]. The 4.3 kcal/mol improvement in interaction energy over parent 4-Br-PCPA, driven by optimized contacts with Thr810, Ala809, and Val333, provides a quantitative benchmark for evaluating novel LSD1 inhibitor designs [1].

Covalent LSD1 Inactivation in Washout Experiments

The compound's hERG IC50 of 7.3 μM [1] makes it a useful reference standard for profiling hERG liability in PCPA-based LSD1 inhibitor series. When compared to derivatives like 6c (hERG IC50 = 35 μM) [1], cis-4-Br-2,5-F2-PCPA illustrates how specific fluorine substitution patterns modulate cardiac ion channel activity, providing a clear case study for medicinal chemistry teams optimizing both LSD1 potency and cardiovascular safety margins.

Application
Selection Property
Validation Focus
LSD1 structure-guided design
Co-crystal structure availability
PDB-validated binding mode review
T-ALL cell-model studies
Cell-model endpoint context
Proliferation endpoint review
LSD2 paralog biology
Paralog selectivity context
LSD2 engagement threshold review
Covalent washout experiments
Irreversible FAD adduction
Epigenetic recovery kinetics review

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23 linked technical documents
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